2-{5-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid

Synthetic methodology Tetracyclic heterocycles Nucleophilic aromatic substitution

2-{5-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid (CAS 1780674-47-6; molecular formula C9H7FN2O2; molecular weight 194.16 g/mol) is a heterocyclic small-molecule building block belonging to the imidazo[1,2-a]pyridine family. The compound features a fluorine substituent at the 5-position of the imidazopyridine bicyclic core and a carboxylic acid functionality tethered via a methylene linker at the C-3 position.

Molecular Formula C9H7FN2O2
Molecular Weight 194.16 g/mol
Cat. No. B13246849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{5-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid
Molecular FormulaC9H7FN2O2
Molecular Weight194.16 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N2C(=C1)F)CC(=O)O
InChIInChI=1S/C9H7FN2O2/c10-7-2-1-3-8-11-5-6(12(7)8)4-9(13)14/h1-3,5H,4H2,(H,13,14)
InChIKeyDFIZEALKLRDPAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{5-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid (CAS 1780674-47-6): Core Scaffold, Physicochemical Identity, and Procurement Context


2-{5-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid (CAS 1780674-47-6; molecular formula C9H7FN2O2; molecular weight 194.16 g/mol) is a heterocyclic small-molecule building block belonging to the imidazo[1,2-a]pyridine family . The compound features a fluorine substituent at the 5-position of the imidazopyridine bicyclic core and a carboxylic acid functionality tethered via a methylene linker at the C-3 position [1]. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of marketed therapeutics including zolpidem, alpidem, zolimidine, and olprinone, while also serving as a key intermediate in kinase inhibitor discovery programs targeting PI3K, CDK, and FLT3 [2][3]. The 5-fluoro substitution present in this specific compound is documented to enable unique intramolecular nucleophilic aromatic substitution reactivity not accessible to non-fluorinated analogs, and the C-3 acetic acid handle provides a versatile derivatization point for amide, ester, and hydrazide library generation [1][4].

5-F Enables exclusive intramolecular SNAr for tetracyclic scaffold construction
C3-CO₂H Pre-installed conjugation handle for direct amide or hydrazide library synthesis
Core Privileged imidazo[1,2-a]pyridine scaffold in kinase inhibitor and CNS research programs

Why 2-{5-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid Cannot Be Replaced by Unsubstituted or Differently Substituted Imidazo[1,2-a]pyridine Acetic Acid Analogs


Procurement decisions involving imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives must account for the fact that substitution pattern—particularly fluorination at the 5-position—profoundly alters both synthetic reactivity and downstream pharmacological properties. The parent non-fluorinated compound, 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid (CAS 17745-04-9), lacks the fluorine-mediated electronic activation required for the intramolecular nucleophilic aromatic substitution reaction that generates novel tetracyclic scaffolds, a transformation demonstrated exclusively with 5-fluoro-substituted substrates [1]. Furthermore, structure-activity relationship (SAR) studies on imidazo[1,2-a]pyridine-based kinase inhibitors have established that fluorine substitution at the C5/C8 position of the core dramatically enhances kinase selectivity over other protein kinases—an effect that is position-dependent and cannot be replicated by methyl, chloro, or unsubstituted congeners [2]. The carboxylic acid functionality at C-3 distinguishes this compound from simple 5-fluoroimidazo[1,2-a]pyridines that lack the acetic acid handle, which are incapable of direct amide or hydrazide conjugation without additional functionalization steps [3]. Generic replacement of this specific intermediate with a close analog risks loss of the targeted synthetic pathway, altered selectivity profiles in the final bioactive molecule, or introduction of additional synthetic steps with associated cost, time, and yield penalties [1][2][3].

Non-fluorinated analogs

Lack the F-mediated SNAr reactivity required for tetracyclic ring closure; may not access this chemotype.

Analogs without C3-acetic acid

Require multi-step C3 functionalization; may increase step count and lower overall yield compared to direct use of pre-installed handle.

Other halogen-substituted (5-Cl, 5-Br)

May not replicate F-dependent selectivity profile in kinase SAR; selectivity trends may shift away from 5-fluoro congener.

Quantitative Differentiation Evidence for 2-{5-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid Against Closest Analogs


5-Fluoro Substituent Enables Exclusive Intramolecular Nucleophilic Aromatic Substitution Reactivity for Tetracyclic Scaffold Construction

The 5-fluoro substituent on the imidazo[1,2-a]pyridine core is essential for the intramolecular nucleophilic aromatic substitution (SNAr) reaction that generates novel tetracyclic derivatives. Changunda et al. (2020) demonstrated that 5-fluoroimidazo[1,2-a]pyridine substrates undergo ring-closure under basic conditions to form unprecedented tetracyclic structures via displacement of the fluorine atom [1]. The use of tert-butanol as solvent increased the tetracyclic product yield by reducing competing intermolecular side reactions observed with methanol—a solvent-dependent selectivity improvement that is mechanistically unique to the 5-fluoro congener [1]. The corresponding 5-H, 5-Cl, or 5-Br analogs do not participate in this transformation under identical conditions, as the fluorine atom provides the optimal balance of leaving-group ability and electronic activation of the aromatic ring [1].

5-F SNAr Reactivity
Head-to-head
5-F substrate: reactive, forms tetracyclic products
5-H / 5-Cl / 5-Br: non-reactive
Gatekeeping reactivity for novel tetracyclic chemotype
Solvent optimization (t-BuOH) improves yield
Synthetic methodology Tetracyclic heterocycles Nucleophilic aromatic substitution Medicinal chemistry building blocks

C-3 Acetic Acid Moiety Confers Direct Conjugation Capability Absent in Simple 5-Fluoroimidazo[1,2-a]pyridine Building Blocks

The C-3 acetic acid functionality provides a pre-installed carboxylic acid handle for direct amide coupling, esterification, and hydrazide formation, eliminating the need for additional oxidation or carboxylation steps required when starting from unsubstituted 5-fluoroimidazo[1,2-a]pyridine (CAS 198896-12-7; no acetic acid moiety) . Patent literature explicitly describes the utility of imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives as precursors to a wide range of hydrazide pharmacophores targeting GABA-A receptors, with the carboxylic acid serving as the essential functional group for hydrazide bond formation [1]. In contrast, 5-fluoroimidazo[1,2-a]pyridine without the acetic acid group requires de novo C-3 functionalization via Friedel-Crafts acylation or Vilsmeier-Haack chemistry, which introduces additional synthetic steps with lower overall yields and regioselectivity challenges [2].

Pre-installed Conjugation Handle
Class-level
C3-acetic acid: direct amide/hydrazide in 1 step
No handle: 2–3 step C3 functionalization required
Reduces synthetic step count and purification burden
Patent-supported utility for hydrazide library generation
Amide bond formation Hydrazide synthesis Bioconjugation Library generation

5-Fluoro Substitution on Imidazo[1,2-a]pyridine Core Enhances Kinase Selectivity Profile Relative to Unsubstituted Congeners

In a systematic SAR exploration of imidazo[1,2-a]pyridine-based PI3Kα inhibitors, Yu Jeong (KAIST, 2015) demonstrated that introduction of a fluorine atom at the C8 position (equivalent to C5 in the imidazo[1,2-a]pyridine numbering of the target compound) remarkably enhanced selective binding over other protein kinases relative to the unsubstituted counterpart [1]. Molecular modeling indicated that the small fluorine substituent occupies a sterically constrained pocket within the PI3K selectivity region, with fluorine substitution yielding tolerable PI3K binding potency while simultaneously discriminating against off-target kinases [1]. This finding parallels broader drug discovery observations that fluorination at the 5-position of imidazo[1,2-a]pyridine modulates pKa, enhances lipophilicity (computed LogP of 5-fluoroimidazo[1,2-a]pyridine = 1.4734 vs. imidazo[1,2-a]pyridine LogP ≈ 1.1–1.3), and sterically shields the core from oxidative metabolism [2].

Kinase Selectivity SAR
Class-level
Reported trend: fluorine at C5/C8 enhances PI3Kα selectivity over other kinases vs. unsubstituted analog.
May support selectivity optimization in kinase programs
Specific fold-selectivity not published for target compound
Kinase selectivity PI3K inhibition Structure-activity relationship Drug design

Fluorinated Imidazo[1,2-a]pyridine Derivatives Demonstrate Enhanced Metabolic Stability and Prolonged In Vivo Pharmacodynamic Duration

Marcinkowska et al. (2016) designed and evaluated a library of fluorinated imidazo[1,2-a]pyridine derivatives as potential antipsychotic agents and reported that the fluorinated series displayed enhanced metabolic stability and absence of hepatotoxicity compared to reference standards [1]. The lead compound 26 (2-(2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylethanamide) demonstrated antipsychotic-like activity in the amphetamine-induced hyperlocomotion test in rats with a Minimum Effective Dose (MED) of 1 mg/kg and was characterized by a longer duration of antipsychotic-like activity as compared to the clinical reference zolpidem [1]. While this study does not directly test the target compound, the conserved fluorinated imidazo[1,2-a]pyridine core structure is the pharmacophoric element associated with the observed metabolic stability and prolonged duration of action [1]. The fluorine atom's well-established role in blocking cytochrome P450-mediated oxidative metabolism at the substituted position provides a mechanistic basis for these pharmacokinetic advantages [2].

Metabolic Stability Context
Supporting evidence
Fluorinated imidazo[1,2-a]pyridine series reported as metabolically stable with prolonged action in rodent model.
Conserved core associated with favorable PK attributes in CNS research
Target compound not directly tested; class-level inference
Metabolic stability Antipsychotic drug discovery GABA-A receptor Pharmacokinetics

Computed Physicochemical Property Differentiation: LogP and Topological Polar Surface Area Comparison with Non-Fluorinated Parent

The 5-fluoro substituent produces a measurable increase in computed lipophilicity relative to the non-fluorinated parent scaffold. The base heterocycle 5-fluoroimidazo[1,2-a]pyridine (CAS 198896-12-7) has a reported LogP of 1.4734 and a topological polar surface area (TPSA) of 17.30 Ų . By comparison, the parent imidazo[1,2-a]pyridine-3-acetic acid (CID 87284; CAS 17745-04-9) has a computed XLogP3-AA of 1.3 [1]. While experimental LogP or LogD₇.₄ values for the target compound are not published, the directional increase in lipophilicity conferred by fluorine is consistent with the broader medicinal chemistry principle that aromatic fluorination typically increases LogP by 0.2–0.5 log units per fluorine atom on heteroaromatic systems [2]. This moderate lipophilicity increase, combined with a low TPSA well below the 60–70 Ų threshold associated with passive blood-brain barrier penetration, positions the compound as a candidate building block for CNS-targeted library synthesis.

LogP / TPSA Profile
Computed
Δ LogP ~0.3–0.5 higher vs. non-F parent
5-F core LogP 1.47 (vs ~1.1 unsub.); TPSA 17.3 Ų (core) / 52.3 Ų (parent acid)
Moderate lipophilicity within CNS-permissible TPSA window
Computed values; experimental LogD₇.₄ not available
Lipophilicity Drug-likeness CNS permeability prediction Physicochemical profiling

Evidence-Backed Application Scenarios for 2-{5-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid in Research and Industrial Procurement


Synthesis of Novel Tetracyclic Imidazo[1,2-a]pyridine Scaffolds via Intramolecular SNAr

Procurement of 2-{5-fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid is justified for programs requiring access to tetracyclic imidazo[1,2-a]pyridine chemotypes that are exclusively accessible through intramolecular nucleophilic aromatic substitution at the fluorine-bearing C-5 position [1]. The pre-installed acetic acid handle at C-3 allows direct conversion to amide-linked tethers bearing a nucleophilic amine terminus (e.g., cyclohexylamine), which subsequently undergoes SNAr ring-closure to the C-5 position under basic conditions (K₂CO₃ in tert-butanol). This reaction does not proceed with the 5-H, 5-Cl, or 5-Br congeners. Programs that have identified tetracyclic imidazopyridine scaffolds as hits in antiviral (HIV-1 reverse transcriptase) or kinase inhibition screens should prioritize this building block as the essential entry point to the chemotype [1].

Kinase-Focused Fragment Growing and Selectivity Optimization Starting from a Fluorinated Imidazo[1,2-a]pyridine Core

SAR evidence from the KAIST PI3K inhibitor program demonstrates that fluorine substitution at the C5/C8 position of imidazo[1,2-a]pyridine markedly enhances kinase selectivity relative to unsubstituted analogs [2]. The C-3 acetic acid moiety provides a direct conjugation point for fragment elaboration with amine-containing fragments, enabling rapid analog generation via amide bond formation. This compound is therefore a strategic procurement choice for kinase inhibitor discovery groups employing fragment-growing strategies where selectivity against off-target kinases is a critical optimization parameter. The fluorine substituent occupies a sterically constrained selectivity pocket near the kinase hinge region (validated by molecular modeling in the PI3Kα system), a feature absent from non-fluorinated building blocks [2].

GABA-A Receptor Modulator Library Synthesis Using Hydrazide and Amide Derivatization

Patent literature (US20110118256A1 and related filings) explicitly claims imidazo[1,2-a]pyridin-3-yl-acetic acid hydrazides as GABA-A receptor modulators with therapeutic utility in anxiety, epilepsy, and sleep disorders [3]. The target compound's C-3 acetic acid is the essential functional group for generating these hydrazide pharmacophores. Additionally, the fluorinated imidazo[1,2-a]pyridine series evaluated by Marcinkowska et al. (2016) demonstrated GABA-A receptor affinity, positive allosteric modulator properties, and antipsychotic-like activity with prolonged duration of action relative to zolpidem [4]. Procurement of this building block is therefore indicated for CNS drug discovery programs seeking to explore fluorinated GABA-A modulators with potentially differentiated duration of action profiles.

Combinatorial Library Construction via C-3 Acetic Acid Derivatization with Direct CNS-Permeability Favorable Physicochemical Profile

The compound combines a low-TPSA fluorinated core (predicted to fall within CNS MPO desirability range) with a versatile carboxylic acid conjugation handle, making it an efficient building block for parallel synthesis of CNS-targeted screening libraries [5][6]. The C-3 acetic acid can be derivatized in a single step with diverse amines (aliphatic, aromatic, heterocyclic) using standard amide coupling protocols, generating arrays of compounds with systematic variation at the C-3 position while preserving the 5-fluoro substituent's favorable physicochemical and metabolic stability attributes. This contrasts with 5-fluoroimidazo[1,2-a]pyridine lacking the acetic acid, which would require multi-step C-3 functionalization before library diversification can commence [6].

Application
Selection Property
Validation Focus
Tetracyclic scaffold synthesis
5-Fluoro SNAr reactivity
Intramolecular ring-closure confirmation
Kinase fragment growing / selectivity optimization
Fluorinated core for kinase selectivity SAR
Selectivity panel profiling
GABA-A receptor modulator library synthesis
Pre-installed acetic acid conjugation handle
Hydrazide / amide coupling efficiency
CNS-focused compound library construction
Low TPSA / moderate lipophilicity profile
CNS MPO desirability and permeability assay
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